molecular formula C11H25N3 B1523159 [2-(Dimethylamino)ethyl][(1-ethylpyrrolidin-2-yl)methyl]amine CAS No. 1021241-95-1

[2-(Dimethylamino)ethyl][(1-ethylpyrrolidin-2-yl)methyl]amine

Cat. No.: B1523159
CAS No.: 1021241-95-1
M. Wt: 199.34 g/mol
InChI Key: ZMVVDZONFGZUNP-UHFFFAOYSA-N
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Description

[2-(Dimethylamino)ethyl][(1-ethylpyrrolidin-2-yl)methyl]amine is a tertiary amine compound featuring two distinct substituents: a 2-(dimethylamino)ethyl group and a (1-ethylpyrrolidin-2-yl)methyl group. The ethyl substitution on the pyrrolidine nitrogen introduces steric bulk, which may influence reactivity and interaction with biological targets .

Molecular Formula: C₁₁H₂₆N₃
Molecular Weight: ~200.35 g/mol
Key Features:

  • High basicity due to tertiary amines.
  • Balanced lipophilicity (pyrrolidine) and hydrophilicity (dimethylamino group).
  • Structural flexibility from the pyrrolidine ring.

Properties

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25N3/c1-4-14-8-5-6-11(14)10-12-7-9-13(2)3/h11-12H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVVDZONFGZUNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[2-(Dimethylamino)ethyl][(1-ethylpyrrolidin-2-yl)methyl]amine is a complex organic compound notable for its unique structural characteristics, including a dimethylamino group and a pyrrolidine moiety. Its chemical formula is C11H22N3C_{11}H_{22}N_3 with a CAS Number of 1021241-95-1. This compound has garnered attention in medicinal chemistry due to its potential interactions with biological systems, although detailed studies on its biological activity remain limited.

The compound exhibits a boiling point of approximately 244.2 °C and a predicted density of 0.903 g/cm³. The presence of both the dimethylamino and pyrrolidine groups suggests potential reactivity and biological interactions, making it a subject of interest in drug design and synthesis.

Biological Activity Overview

Currently, there is a lack of comprehensive scientific literature detailing the specific biological mechanisms or activities associated with this compound. However, its structural features indicate possible pharmacological properties similar to other compounds with related functional groups.

While no specific mechanisms have been documented, the following points highlight potential avenues for biological activity:

  • Nucleophilicity : The dimethylamino group can act as a nucleophile, which may facilitate interactions with electrophilic sites in biological molecules.
  • Pyrrolidine Reactivity : The pyrrolidine component may undergo ring-opening reactions, potentially leading to the formation of biologically active metabolites.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-Ethylpyrrolidin-2-ylmethylamineContains pyrrolidine structureLacks dimethylamino group
1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamineSimilar amine structureAdditional methyl group alters properties
N,N-DimethylethylamineSimple amine structureNo pyrrolidine ring; simpler reactivity profile

This table illustrates how the unique combination of functional groups in this compound may enhance its biological activity compared to simpler analogs.

Case Studies and Research Findings

Despite the lack of direct studies on this compound, related research has explored compounds with similar structures. For instance, studies on 1-[2-(dimethylamino)ethyl]-substituted derivatives have shown varying degrees of biological activity, suggesting that modifications in the amine structure can significantly influence pharmacological profiles .

Example Study

A study focusing on the synthesis and biological activities of various substituted compounds revealed that certain derivatives exhibited significant receptor binding affinities and potencies. These findings underline the importance of structural modifications in determining biological outcomes .

Future Directions for Research

Given the current knowledge gap regarding this compound, further research is warranted:

  • In Vitro Studies : Conducting cell-based assays to evaluate cytotoxicity and receptor interactions.
  • In Vivo Studies : Assessing pharmacokinetics and pharmacodynamics in animal models.
  • Mechanistic Studies : Investigating specific pathways affected by this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl[(1-ethylpyrrolidin-2-yl)methyl]amine (CAS: 82935-39-5)

Molecular Formula : C₉H₂₀N₂
Key Differences :

  • Replaces the dimethylaminoethyl group with a simple ethyl group.
  • Impact: Reduced polarity and basicity compared to the target compound. The absence of the dimethylamino group decreases water solubility and electron-donating capacity, making it less reactive in applications requiring charge interactions (e.g., catalysis or drug binding) .
Property Target Compound Ethyl[(1-ethylpyrrolidin-2-yl)methyl]amine
Polarity Higher (due to -N(CH₃)₂) Lower
Basicity (pKa) ~10-11 (estimated) ~9-10
Solubility Higher in polar solvents Lower in polar solvents

[2-(Dimethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine

Molecular Formula : C₉H₁₈N₄
Key Differences :

  • Replaces the pyrrolidine ring with a 1-methylpyrazole (aromatic heterocycle with two adjacent nitrogen atoms).
  • Impact: Pyrazole’s aromaticity enables π-π stacking interactions, useful in drug design. Lower basicity (pyrazole N is less basic than pyrrolidine N) .
Property Target Compound Pyrazole Analog
Aromaticity Non-aromatic Aromatic
Flexibility High (saturated ring) Rigid
Basicity (pKa) ~10-11 ~6-7 (pyrazole N)

N-[2-(Dimethylamino)ethyl]pyridin-2-amine

Molecular Formula : C₉H₁₅N₃
Key Differences :

  • Substitutes the pyrrolidine group with a pyridine ring (six-membered aromatic ring with one nitrogen).
  • Impact: Pyridine’s weak basicity (pKa ~1-2) contrasts with pyrrolidine’s strong basicity (pKa ~11).
Property Target Compound Pyridine Analog
Basicity (pKa) ~10-11 ~1-2 (pyridine N)
Solubility Higher Moderate (due to aromatic ring)

2-(5-Bromopyrimidin-2-yl)ethylamine (CAS: 1216240-73-1)

Molecular Formula : C₇H₁₀BrN₃
Key Differences :

  • Features a bromopyrimidine group instead of pyrrolidine.
  • Pyrimidine’s aromaticity and electron-deficient nature enable distinct reactivity (e.g., in cross-coupling reactions) .
Property Target Compound Bromopyrimidine Analog
Reactivity Nucleophilic Electrophilic (due to Br)
Aromaticity Non-aromatic Aromatic

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-(Dimethylamino)ethyl][(1-ethylpyrrolidin-2-yl)methyl]amine
Reactant of Route 2
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[2-(Dimethylamino)ethyl][(1-ethylpyrrolidin-2-yl)methyl]amine

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